molecular formula H8N2O3S2 B1232673 Ammonium thiosulphate CAS No. 7783-18-8

Ammonium thiosulphate

Cat. No. B1232673
Key on ui cas rn: 7783-18-8
M. Wt: 148.21 g/mol
InChI Key: XYXNTHIYBIDHGM-UHFFFAOYSA-N
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Patent
US03937793

Procedure details

A process for the continuous manufacture of crystallized ammonium thiosulfate which comprises: reacting ammonia with oxygen containing sulfur dioxide in an ammonium thiosulfate solution to form ammonium bisulfite and ammonium sulfite at a pH of from 5.5 to 7.0 and a temperature of up to 80°C; and, in a second step, converting the ammonium bisulfite and ammonium sulfite in the solution formed with ammonia and sulfur to ammonium thiosulfate at a temperature of 105°C, said temperature being obtained by heating, if necessary.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
ammonium bisulfite
Name
ammonium sulfite

Identifiers

REACTION_CXSMILES
[S:1]([O-:5])([O-:4])(=[O:3])=S.[NH4+:6].[NH4+].N.O=O.S(=O)=O>>[S:1](=[O:3])([OH:5])[O-:4].[NH4+:6].[S:1]([O-:5])([O-:4])=[O:3].[NH4+:6].[NH4+:6] |f:0.1.2,6.7,8.9.10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=S)(=O)([O-])[O-].[NH4+].[NH4+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=S)(=O)([O-])[O-].[NH4+].[NH4+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
ammonium bisulfite
Type
product
Smiles
S([O-])(O)=O.[NH4+]
Name
ammonium sulfite
Type
product
Smiles
S(=O)([O-])[O-].[NH4+].[NH4+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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